molecular formula C7H16ClNO B13254217 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride

2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride

Cat. No.: B13254217
M. Wt: 165.66 g/mol
InChI Key: AAIHKXBLUVNZAJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-(1-methylpyrrolidin-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8-4-2-7(6-8)3-5-9;/h7,9H,2-6H2,1H3;1H

InChI Key

AAIHKXBLUVNZAJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 1-methylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the nitrogen atom of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-Methylpyrrolidin-3-yl)ethanone.

    Reduction: Formation of 2-(1-Methylpyrrolidin-3-yl)ethanamine.

    Substitution: Formation of 2-(1-Methylpyrrolidin-3-yl)ethyl halides.

Scientific Research Applications

2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride
  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 165.66 g/mol
  • CAS Registry Number : 1955499-53-2
  • MDL Number : MFCD28895286

This compound consists of a pyrrolidine ring substituted with a methyl group at the 1-position and an ethanol moiety at the 3-position, with a hydrochloride counterion.

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 2-(1-methylpyrrolidin-3-yl)ethan-1-ol hydrochloride and selected analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride C₇H₁₆ClNO Pyrrolidine, methyl, ethanol, HCl 165.66 Secondary amine; hydrochloride salt enhances solubility
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one C₁₃H₁₃N₃O Pyrrolidinone, quinoxaline 227.27 Aromatic quinoxaline group; ketone functionality enables hydrogen bonding
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O Pyridine, fluorine, amine, dihydrochloride 229.08 Fluorine enhances electronegativity; dihydrochloride improves crystallinity
1-(2-Propylpyrimidin-5-yl)pyrrolidine-2,5-dione dihydrochloride C₈H₁₃Cl₂N₃O Pyrimidine, pyrrolidinedione 165.71 Cyclic diketone; pyrimidine ring offers π-π stacking potential

Biological Activity

2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride, also known as (R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a pyrrolidine ring, which are crucial for its biological interactions. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially increasing its affinity for various biological targets such as enzymes and receptors.

The biological activity of 2-(1-methylpyrrolidin-3-yl)ethan-1-ol hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. It may modulate their activity through competitive inhibition or allosteric modulation. The compound's structure allows it to penetrate biological membranes, facilitating its action in cellular environments .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 2-(1-methylpyrrolidin-3-yl)ethan-1-ol exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to this structure showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM in different assays .

CompoundGI50 (nM)Cell Line Tested
3a35Various Cancer Lines
3e29Panc-1, MCF-7, A-549
4a42Various Cancer Lines

These results suggest that the structural modifications around the pyrrolidine moiety can significantly influence the compound's potency against cancer cells.

Neuropharmacological Activity

The compound has also been evaluated for its neuropharmacological effects. In particular, it has shown promise in enhancing cognitive function in animal models. Studies indicate that compounds with similar structures can improve memory performance and reduce oxidative stress markers in the brain .

Case Study 1: Anticancer Activity

A study involving a series of pyrrolidine derivatives demonstrated that modifications led to enhanced anticancer activity. The most potent derivative exhibited an IC50 value against EGFR of 68 nM, outperforming established drugs like erlotinib . This highlights the potential for developing new therapeutic agents based on the core structure of 2-(1-methylpyrrolidin-3-yl)ethan-1-ol.

Case Study 2: Cognitive Enhancement

In a study assessing cognitive enhancement, animals treated with compounds derived from this chemical structure showed improvements in learning and memory tasks. This was attributed to increased levels of antioxidants and reduced oxidative stress markers in the hippocampus .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that specific substitutions on the pyrrolidine ring significantly affect biological activity. For example, the introduction of methyl groups at certain positions improved binding affinity and selectivity for target receptors .

Pharmacokinetics

Pharmacokinetic studies have indicated that compounds similar to 2-(1-methylpyrrolidin-3-yl)ethan-1-ol exhibit favorable absorption and distribution properties. In vitro studies show moderate to high permeability across cell membranes, suggesting good bioavailability for potential therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride with high enantiomeric purity?

To achieve high enantiomeric purity, enantioselective synthesis methods such as asymmetric hydrogenation or chiral resolution (e.g., diastereomeric salt formation) are recommended. For structurally related pyrrolidine derivatives, chiral starting materials or catalysts (e.g., Ru-BINAP complexes) have been employed to control stereochemistry . Post-synthesis characterization via chiral HPLC or polarimetry is critical to confirm enantiopurity.

Q. How should researchers handle and store 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C for long-term stability. Short-term storage at 2–4°C is acceptable. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Safety data sheets for analogous compounds recommend desiccants and vacuum-sealed packaging .

Q. What spectroscopic techniques are most effective for characterizing the hydrochloride salt form of this compound?

Use 1H/13C NMR to confirm proton environments and carbon frameworks, particularly the methylpyrrolidine and ethanol moieties. FT-IR can identify O-H and N-H stretches. For crystallographic confirmation, single-crystal X-ray diffraction (employing SHELX for refinement) is definitive . Elemental analysis ensures correct Cl⁻ content.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Wear nitrile gloves , lab coats , and safety goggles . Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with water. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. How can researchers confirm the formation of the hydrochloride salt versus the free base form?

Perform silver nitrate tests for chloride ions (white precipitate indicates HCl salt). Measure the pH of an aqueous solution (expected ~4–6 for hydrochloride salts). Mass spectrometry (ESI-MS) can differentiate molecular ion peaks between the free base ([M]+) and salt ([M+HCl]+) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 1-methylpyrrolidine moiety in pharmacological activity?

Synthesize analogs with modified pyrrolidine substituents (e.g., ethyl, hydroxyl) and test in bioassays (e.g., receptor binding, enzyme inhibition). For β2-adrenoceptor agonists, SAR strategies involve comparing EC50 values and selectivity ratios across structural variants . Computational docking (e.g., AutoDock Vina) can predict binding interactions.

Q. What strategies are recommended for determining the absolute configuration using X-ray crystallography?

Use the Flack parameter or Hooft method during refinement in SHELXL to assign absolute configuration. For polar space groups, collect Friedel pairs and analyze Bijvoet differences. High-resolution data (<1.0 Å) improves reliability .

Q. How can researchers resolve contradictions in biological activity data arising from stereochemical variations?

Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer independently. Verify purity via circular dichroism. Contradictions may arise from racemization during assays; stabilize stereochemistry using buffered solutions or low temperatures .

Q. What computational methods are suitable for predicting solubility and partition coefficients (logP) of this hydrochloride salt?

Employ Quantitative Structure-Property Relationship (QSPR) models or COSMO-RS simulations to predict aqueous solubility. For logP, use fragment-based methods (e.g., XLogP3) or molecular dynamics with explicit solvent models. Validate predictions experimentally via shake-flask or HPLC methods .

Q. What experimental approaches are recommended for investigating the compound’s potential as a chiral catalyst?

Test catalytic efficiency in asymmetric reactions (e.g., aldol, Michael additions). Measure enantiomeric excess (ee) in products via chiral GC or HPLC. Compare turnover frequency (TOF) and selectivity with known catalysts. Mechanistic studies (e.g., NMR kinetics) can elucidate transition states .

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